molecular formula C10H17NO3 B2502902 Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate CAS No. 2309444-73-1

Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate

Cat. No.: B2502902
CAS No.: 2309444-73-1
M. Wt: 199.25
InChI Key: DUFSQEXDTHQXPC-UHFFFAOYSA-N
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Description

Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol It is characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a nonane ring system

Preparation Methods

The synthesis of Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor molecule containing both an amine and an ester functional group. The reaction conditions often include the use of a base to facilitate the cyclization process, followed by esterification to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-13-9(12)5-8-6-11-7-10(14-8)3-2-4-10/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFSQEXDTHQXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CNCC2(O1)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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